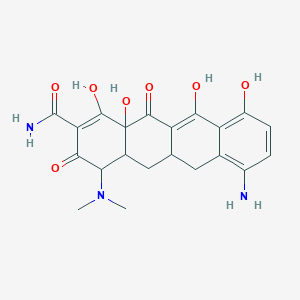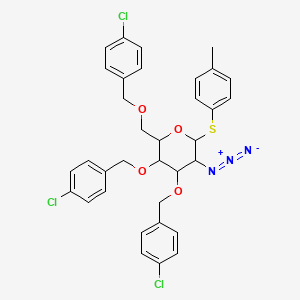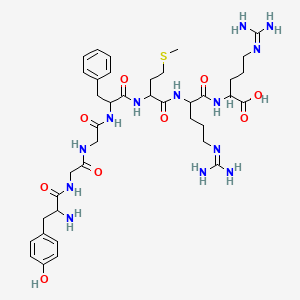
CHLOROXINE_met003
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used in the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp . Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties, making it effective against a variety of pathogens including Streptococci, Staphylococci, Candida, and Trichomonads .
准备方法
Synthetic Routes and Reaction Conditions
Chloroxine is synthesized through a multi-step process starting from quinoline. The key steps involve chlorination and hydroxylation reactions. The chlorination of quinoline at positions 5 and 7 is achieved using chlorine gas in the presence of a catalyst. The hydroxylation at position 8 is then carried out using a strong base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of chloroxine involves large-scale chlorination and hydroxylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
Chloroxine undergoes various chemical reactions, including:
Oxidation: Chloroxine can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert chloroxine to its corresponding amine derivatives.
Substitution: Chloroxine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .
科学研究应用
Chloroxine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antibacterial, antifungal, and antiprotozoal properties.
Medicine: Used in the treatment of dandruff, seborrheic dermatitis, and other skin conditions. .
Industry: Employed in the formulation of shampoos, creams, and other personal care products.
作用机制
Chloroxine exerts its effects by inhibiting the enzymatic activity of superoxide dismutase (SOD), which is crucial for the survival of bacteria. It also induces SOS-DNA repair in bacteria, making it genotoxic to bacterial cells . The compound’s ability to disrupt the proton motive force and oxidative systems further enhances its antibacterial efficacy .
相似化合物的比较
Chloroxine is unique among quinoline derivatives due to its dual chlorine substitutions at positions 5 and 7, which enhance its antibacterial properties. Similar compounds include:
Chloroquine: Primarily used as an antimalarial drug.
Hydroxyquinoline: Known for its antifungal and antibacterial properties.
Quinoline: The parent compound, used in various chemical syntheses
Chloroxine stands out due to its broad-spectrum activity and potential to combat antibiotic-resistant bacteria .
属性
分子式 |
C15H13Cl2NO7 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23) |
InChI 键 |
ZVVOIJDMHFKDIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-2-[N-(1-hydroxy-3-methylbutan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320691.png)

![11-Methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B12320704.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/no-structure.png)
![Benzenepropanamide, alpha-(benzoylamino)-N-[1-(hydroxymethyl)-2-phenylethyl]-, [S-(R*,R*)]-; (alphaS)-alpha-(Benzoylamino)-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]benzenepropanamide](/img/structure/B12320720.png)



![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)


